
2-(2-methoxy-4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy)-N-(o-tolyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-methoxy-4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy)-N-(o-tolyl)acetamide, also known as MPOA, is a synthetic compound that has been widely researched for its potential therapeutic applications. It belongs to the class of organic compounds known as oxadiazoles, which have been found to possess a wide range of biological activities.
作用機序
The exact mechanism of action of 2-(2-methoxy-4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy)-N-(o-tolyl)acetamide is not fully understood. However, it has been proposed that this compound exerts its biological effects by modulating the activity of various signaling pathways, such as the NF-κB and MAPK pathways. Moreover, this compound has been found to interact with several molecular targets, including COX-2, PPAR-γ, and ERK1/2.
Biochemical and Physiological Effects:
This compound has been found to exert a wide range of biochemical and physiological effects. In particular, this compound has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, and to inhibit the expression of COX-2, an enzyme involved in the production of inflammatory mediators. Moreover, this compound has been found to induce apoptosis in cancer cells and to protect against oxidative stress-induced neuronal damage. Additionally, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
2-(2-methoxy-4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy)-N-(o-tolyl)acetamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. Moreover, this compound has been extensively studied in vitro and in vivo, and its biological effects have been well characterized. However, there are also some limitations associated with the use of this compound in lab experiments. For example, this compound has poor solubility in water, which can limit its use in certain assays. Moreover, the exact mechanism of action of this compound is not fully understood, which can make it difficult to interpret the results of experiments.
将来の方向性
There are several future directions for the research on 2-(2-methoxy-4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy)-N-(o-tolyl)acetamide. One potential area of investigation is the development of novel analogs of this compound with improved pharmacokinetic properties. Moreover, further studies are needed to elucidate the exact mechanism of action of this compound and to identify its molecular targets. Additionally, the potential therapeutic applications of this compound in other disease conditions, such as diabetes and cardiovascular diseases, should be explored. Finally, the development of new drug delivery systems for this compound may enhance its therapeutic efficacy and reduce its toxicity.
合成法
The synthesis of 2-(2-methoxy-4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy)-N-(o-tolyl)acetamide involves a series of chemical reactions starting from commercially available starting materials. The first step involves the preparation of 2-(2-methoxyphenoxy)acetic acid, which is then converted to its corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with o-toluidine to form the amide intermediate. The final step involves the cyclization of the amide intermediate using phosphorus oxychloride and the oxadiazole derivative to yield this compound.
科学的研究の応用
2-(2-methoxy-4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy)-N-(o-tolyl)acetamide has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory, anti-cancer, and neuroprotective properties. In particular, this compound has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to induce apoptosis in cancer cells. Moreover, this compound has been found to protect against oxidative stress-induced neuronal damage and to improve cognitive function in animal models of Alzheimer's disease.
特性
IUPAC Name |
2-[2-methoxy-4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy]-N-(2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O4/c1-16-8-6-7-11-19(16)25-22(28)15-30-20-13-12-18(14-21(20)29-2)23-26-24(31-27-23)17-9-4-3-5-10-17/h3-14H,15H2,1-2H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKKSULCMDXYZHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)COC2=C(C=C(C=C2)C3=NOC(=N3)C4=CC=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(3-methylbenzoyl)-N-[(oxolan-2-yl)methyl]-1,2,3,4-tetrahydroquinoline-6-carboxamide](/img/structure/B7694620.png)
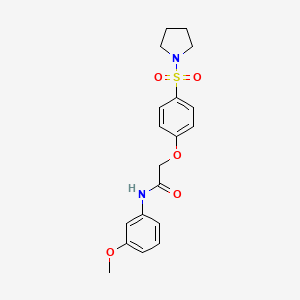

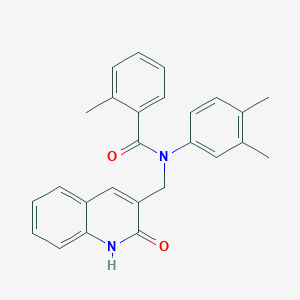

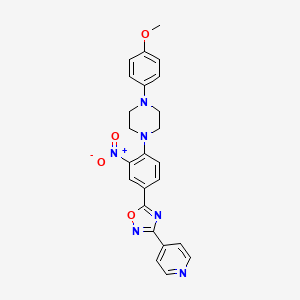
![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7694664.png)
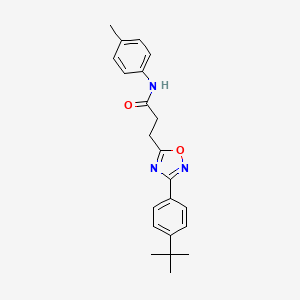
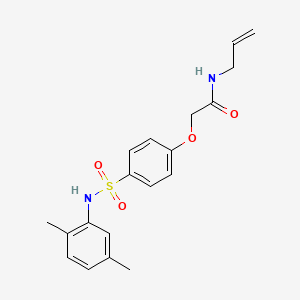
![4-(tert-butyl)-N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7694696.png)
![2-fluoro-N-(1-isobutyl-6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7694698.png)
